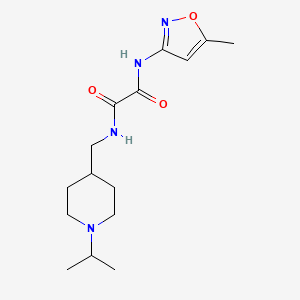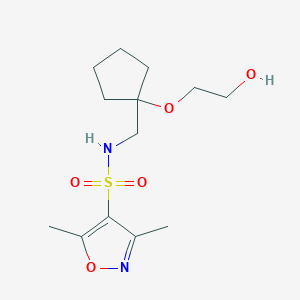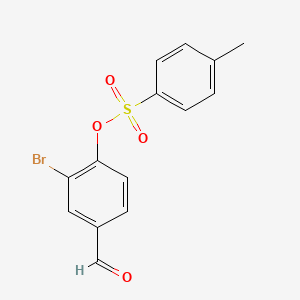
1-(2,6-Difluorophenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,6-Difluorophenyl)sulfonylpiperazine” is a chemical compound that has received significant attention from researchers due to its unique properties. It is also known as "1-[(2,6-difluorophenyl)sulfonyl]piperazine hydrochloride" .
Molecular Structure Analysis
The molecular formula of “1-(2,6-Difluorophenyl)sulfonylpiperazine” is C10H12F2N2O2S. The average molecular weight is 262.27 Da .Applications De Recherche Scientifique
Antioxidant and Anticancer Agents
- Sulfonylpiperazines, like 1-(2,6-Difluorophenyl)sulfonylpiperazine, have shown potential as antioxidants and cytotoxic agents against cancer cell lines. Studies reveal that these compounds demonstrate better antioxidant and anticancer efficacies compared to their precursors, with specific analogues showing promising results against various cancer cell lines including SK-OV3, HeLa, and HT-29 (Patel et al., 2019).
Inhibitory Effects on Cancer Cell Lines
- A series of 1-acyl-4-sulfonylpiperazine derivatives has been synthesized and evaluated for their antiproliferative effect. Several of these compounds exhibited notable growth inhibitory effects against human prostate cancer cell line C4-2, showcasing their potential as anticancer agents (Benfodda et al., 2017).
Impact on Neurobehavioural Effects
- Sulfonylpiperazines, including derivatives similar to 1-(2,6-Difluorophenyl)sulfonylpiperazine, have been observed to interact with elements of glutamatergic signalling and excitotoxicity in neuronal studies. Such compounds are known to cross the blood-brain-barrier and induce adverse neurobehavioural effects in both humans and animals (Berntsen et al., 2020).
Influence on Algal Growth and Toxicity
- In environmental studies, certain sulfonylpiperazines have been evaluated for their impact on the growth rate in algae like Scenedesmus obliquus. These studies help understand the interaction between such compounds and other environmental factors influencing algal growth and toxicity (Liu et al., 2009).
Agricultural Implications
- Research has also extended into the agricultural sector, where sulfonylpiperazines' effects on plant uptake, translocation, and biotransformation have been investigated. This research is vital for understanding how these compounds behave in different plant systems and their overall environmental impact (Zhao et al., 2019).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSLKDVSXVWFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)



![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)
